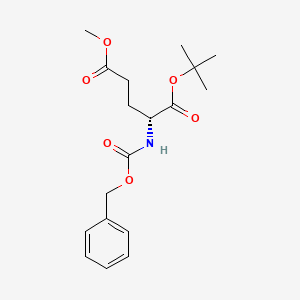

Z-D-Glu(OCH3)-OtBu

Description

Contextualization of Z-D-Glu(OCH3)-OtBu within Amino Acid Protecting Group Strategies for Multifunctional Building Blocks

Amino acid protecting group strategies are designed to allow for selective chemical transformations. The benzyloxycarbonyl (Z or Cbz) group is a common N-terminal protecting group for amines, widely used in organic synthesis and historically significant in peptide synthesis wikipedia.orgresearchgate.net. It is typically introduced using benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) wikipedia.org. The Z group is stable under various conditions but can be removed by hydrogenolysis or treatment with strong acids like HBr in acetic acid researchgate.net.

Carboxyl groups in amino acids, particularly the side-chain carboxyls of aspartic and glutamic acid, also require protection to prevent unwanted side reactions during peptide coupling or other transformations. Different ester groups offer varying degrees of lability, allowing for selective deprotection. Tert-butyl (tBu) esters are frequently used for carboxyl protection, especially in Fmoc-based solid-phase peptide synthesis (SPPS), due to their stability to basic conditions (used for Fmoc removal) and lability to acidic conditions, such as treatment with trifluoroacetic acid (TFA) peptide.comiris-biotech.de. Methyl esters are another common carboxyl protecting group. The differential stability of methyl and tert-butyl esters under specific conditions enables selective manipulation of the alpha and gamma carboxylates of glutamic acid.

This compound, specifically Z-D-glutamic acid α-tert-butyl ester γ-methyl ester, incorporates these protecting group strategies. The Z group protects the alpha-amino group, the tert-butyl ester protects the alpha-carboxyl group, and the methyl ester protects the gamma-carboxyl group. This specific combination of protecting groups provides a handle for differential deprotection and functionalization, making it a versatile building block. Another related derivative, N-Benzyloxycarbonyl-D-glutamic-acid 5-tert-butyl ester (Z-D-Glu-OtBu), where the gamma-carboxyl is unprotected, is also a known compound fishersci.ptfishersci.cascbt.com. Similarly, Z-D-glutamic acid γ-methyl ester (Z-D-Glu(OMe)-OH) is utilized in synthesis chemimpex.comscbt.com. The strategic placement of different ester groups allows for orthogonal deprotection strategies, where one protecting group can be removed without affecting the others researchgate.netsigmaaldrich.com.

Significance of D-Amino Acid Building Blocks in Stereoselective Synthesis and Peptide Chemistry

While L-amino acids are the prevalent form in natural proteins, D-amino acids are increasingly recognized for their importance in various fields, including pharmaceuticals, fine chemicals, and as chiral auxiliaries in organic synthesis nih.govacs.org. D-amino acids are found in nature in peptides produced by microorganisms and in some tissues of higher organisms. fishersci.noguidetopharmacology.orgnih.gov

The incorporation of D-amino acids into peptides can significantly impact their biological activity, stability against enzymatic degradation, and conformational properties. This makes D-amino acid-containing peptides attractive candidates for drug development chemimpex.comchemimpex.com.

Stereoselective synthesis, the synthesis of a compound in a way that favors the formation of one specific stereoisomer over others, is paramount in the production of chiral molecules like amino acids and peptides. D-amino acids serve as crucial chiral building blocks for constructing molecules with defined stereochemistry rsc.orgresearchgate.netresearchgate.net. Methods for their synthesis often involve enzymatic approaches or asymmetric synthesis techniques to ensure high enantiomeric purity nih.govacs.orgrsc.org.

In peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), D-amino acid derivatives like this compound are incorporated to introduce the desired stereochemistry and functional handles for further modifications or cyclization. The controlled coupling of protected D-amino acids allows for the precise construction of peptide sequences with specific biological properties.

Overview of the Research Landscape for this compound and Analogous Protected Glutamic Acid Esters

The research landscape surrounding this compound and similar protected glutamic acid esters primarily revolves around their synthesis and application as intermediates in the synthesis of more complex molecules, particularly peptides and pharmaceuticals.

Studies focus on developing efficient and stereoselective routes for their preparation. For instance, methods for synthesizing L-glutamic acid α-tert-butyl ester from Z-L-Glu-OtBu have been reported, involving hydrogenolysis of the Z group chemicalbook.com. While this example is for the L-isomer and a different esterification pattern, it illustrates the types of transformations relevant to Z-protected glutamic acid derivatives. The synthesis of protected L-glutamic acid derivatives with differentiated esters, such as L-Glutamic acid gamma-methyl ester alpha-tert-butyl ester hydrochloride, is also documented, highlighting the utility of such differentially protected building blocks biosynth.com.

The applications of these protected glutamic acid derivatives are diverse. They are widely used in peptide synthesis to introduce glutamic acid residues with protected and differentiated carboxyl groups, allowing for selective coupling or side-chain modifications peptide.comchemimpex.comchemimpex.comchemimpex.com. The ability to selectively deprotect one carboxyl group in the presence of another is vital for creating cyclic peptides or conjugating peptides to other molecules through the side chain. Research also explores their use in the synthesis of neurotransmitter analogs and other compounds targeting the central nervous system, leveraging the structural similarity of glutamic acid to neurotransmitters chemimpex.com.

The development of new protecting group strategies and their application to amino acids, including D-glutamic acid, remains an active area of research aimed at improving the efficiency, selectivity, and scope of organic synthesis and peptide chemistry researchgate.netug.edu.plrsc.org. The specific combination of protecting groups in this compound allows for a particular set of reaction conditions for deprotection and further functionalization, contributing to the array of tools available to synthetic chemists.

While specific detailed research findings solely focused on this compound might be embedded within broader synthetic studies, its structure suggests its primary role as a precisely engineered building block for constructing chiral molecules, particularly in peptide synthesis where the differential protection of the two carboxyl groups of glutamic acid is required.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2R)-2-(phenylmethoxycarbonylamino)pentanedioate |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-16(21)14(10-11-15(20)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 |

InChI Key |

TWPGMFKIQWDGKB-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Applications of Z D Glu Och3 Otbu in Complex Molecule Synthesis

Utility as a Core Building Block in Peptide and Peptidomimetic Construction

The precise arrangement of protecting groups on Z-D-Glu(OCH3)-OtBu makes it an ideal component for the synthesis of sophisticated peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

Incorporation into Peptide Chains via Solution-Phase Coupling Methodologies

Solution-phase peptide synthesis is a classic and effective method for creating peptide bonds between amino acids. ekb.eg In this approach, protected amino acids are sequentially coupled in a homogenous solution. The this compound molecule is well-suited for this technique. Its N-terminal Z-group provides robust protection against unwanted reactions at the amine, while the α-carboxyl group is shielded as a tert-butyl ester. peptide.com

To incorporate this building block into a growing peptide chain, the free α-carboxyl group of another amino acid is activated using a coupling reagent. This activated acid then reacts with the free amine of the subsequent amino acid. The Z-group on this compound can be selectively removed, typically by hydrogenolysis, to expose the amine for coupling with the next amino acid in the sequence. Conversely, the tert-butyl ester can be cleaved under acidic conditions to allow for C-terminal elongation. libretexts.org This orthogonal stability is crucial for the controlled, stepwise assembly of a specific peptide sequence. google.com

| Reagent Class | Examples | Activation Mechanism | Notes |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate. | Often used with additives like HOBt to minimize racemization. libretexts.org |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), BOP | Generates activated OBt esters. | Known for high efficiency and clean reactions. |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms activated OAt or OBt esters, which are highly reactive. | HATU is particularly effective for coupling sterically hindered amino acids. |

Contributions to the Synthesis of Unnatural Peptides and Cyclic Peptides

Unnatural peptides, which incorporate non-proteinogenic amino acids like D-isomers, are of great interest in drug discovery. merckmillipore.com The inclusion of a D-amino acid such as this compound can dramatically alter a peptide's properties. lifetein.com Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation by enzymes, leading to a longer biological half-life. lifetein.comnih.gov Furthermore, the D-configuration can induce specific secondary structures, such as β-turns, which can be crucial for biological activity. nih.gov

The trifunctional nature of this glutamic acid derivative is particularly advantageous for synthesizing cyclic peptides. nih.gov Peptide cyclization is a strategy used to increase stability, receptor affinity, and specificity. genscript.com With this compound, each of the three functional groups (amine, α-carboxyl, and γ-carboxyl) can be deprotected independently. This allows the linear peptide chain to be anchored at one point while the cyclization occurs between two other points on the molecule. For example, a peptide chain could be extended from the amine and the α-carboxyl group, and after selective deprotection of the γ-methyl ester, the side chain could be used to form a lactam bridge with the N-terminus, creating a cyclic structure. rsc.orgmit.edu

Design and Synthesis of Conformationally Constrained Peptide Structures

The biological activity of a peptide is often dependent on its three-dimensional shape. However, short linear peptides are typically flexible and can adopt many conformations, which can lead to lower binding affinity and specificity. mdpi.com Introducing conformational constraints can lock the peptide into its bioactive shape, enhancing its efficacy. uri.edu

The incorporation of this compound is a powerful strategy for achieving this conformational rigidity. The D-stereochemistry at the α-carbon disrupts the typical helical structures favored by L-amino acids and promotes the formation of reverse turns, known as β-turns or γ-turns. nih.govmdpi.com These turns change the direction of the peptide backbone, leading to more compact and rigid structures. By strategically placing D-glutamic acid derivatives within a peptide sequence, chemists can design and synthesize molecules with predictable and stable three-dimensional structures, which is a key goal in the development of peptide-based therapeutics and inhibitors. nih.govnih.gov

| Property | Peptide with only L-Amino Acids | Peptide containing D-Amino Acids | Rationale |

|---|---|---|---|

| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to degradation. nih.gov | Proteases are chiral and typically recognize only L-amino acid sequences. |

| Secondary Structure | Tends to form α-helices and β-sheets. | Induces β-turns and disrupts helical structures. nih.gov | The stereochemistry of the D-amino acid forces a change in the peptide backbone's direction. |

| Bioavailability | Often low due to rapid degradation. | Generally higher due to increased stability. lifetein.com | Longer half-life in circulation allows for greater target engagement. |

| Antigenicity | Can elicit an immune response. | Often less immunogenic. | The unnatural structure is less likely to be recognized by the immune system. |

Engagement in Chiral Chemical Transformations

Beyond its role in peptide chemistry, the inherent chirality of the D-glutamic acid scaffold makes this compound a valuable starting material for asymmetric synthesis.

Asymmetric Synthesis of Non-Peptidic Chiral Compounds Utilizing D-Glutamic Acid Scaffolds

The "chiral pool" is a collection of abundant, enantiomerically pure natural products that can be used as starting materials for the synthesis of other complex chiral molecules. ankara.edu.trwikipedia.org D-glutamic acid is a member of this chiral pool. creative-peptides.comresearchgate.net this compound serves as an excellent starting point for what is known as chiral pool synthesis. mdpi.comnih.gov The defined stereocenter at the α-carbon can be used as a foundation to control the stereochemistry of subsequent reactions, allowing for the synthesis of a wide range of non-peptidic molecules. nih.gov For example, the carbon skeleton can be chemically modified through reactions that add, remove, or transform functional groups, all while retaining the original chirality, to create complex natural products, pharmaceutical intermediates, or other valuable chiral compounds.

Role as a Precursor for Chiral Auxiliaries, Ligands, or Organocatalysts

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org this compound is an ideal precursor for such molecules. For instance, its amine and a carboxyl group can be used to form a chiral oxazolidinone or a related heterocyclic structure. When this new molecule is attached to a prochiral substrate, its defined stereochemistry can block one face of the substrate, forcing a reagent to attack from the other face, thereby inducing asymmetry. sigmaaldrich.com

Similarly, the functional groups on the D-glutamic acid backbone can be elaborated to create chiral ligands for metal-catalyzed asymmetric reactions or to synthesize purely organic molecules that can act as organocatalysts. rsc.org For example, the two carboxyl groups and the amine could be modified to form a tridentate ligand that coordinates to a metal center, creating a chiral environment that influences the stereoselectivity of reactions like hydrogenation or carbon-carbon bond formation.

Broader Applications in Diversified Organic Synthesis

The utility of this compound extends beyond peptide synthesis into the broader field of organic chemistry. Its chiral nature and multiple functional groups, which can be unmasked in a controlled manner, make it an ideal starting material for a variety of synthetic endeavors.

Precursor for Functionalized Small Molecules and Organic Scaffolds

This compound is a key precursor in the synthesis of a wide range of functionalized small molecules and intricate organic scaffolds. The inherent chirality of the D-glutamic acid core is often transferred to the target molecule, which is crucial for applications in medicinal chemistry and materials science where stereochemistry dictates biological activity and physical properties.

One significant application is in the synthesis of heterocyclic compounds, such as substituted pyrrolidines. The glutamic acid backbone can be manipulated through cyclization reactions to form the five-membered pyrrolidine ring, a common motif in many biologically active natural products and pharmaceuticals. For instance, after selective deprotection, the amino and carboxyl groups can be induced to form a lactam, which can then be further modified.

The side chain of the glutamic acid derivative can also be a focal point for diversification. The methyl ester can be converted to other functional groups, or the entire side chain can be modified to create novel amino acid derivatives or molecular scaffolds. These scaffolds can then be elaborated into more complex structures for use in drug discovery and development.

Table 1: Examples of Small Molecules and Scaffolds Derived from Glutamic Acid Derivatives

| Target Molecule/Scaffold | Synthetic Strategy | Potential Application |

| Chiral Pyrrolidines | Intramolecular cyclization after selective deprotection. | Core structures in pharmaceuticals, chiral ligands. |

| Substituted Piperidines | Ring expansion or modification of the pyrrolidine ring. | Building blocks for alkaloids and other natural products. |

| Functionalized Amino Alcohols | Reduction of the carboxylic acid moieties. | Chiral auxiliaries and synthetic intermediates. |

| Lactam-based Scaffolds | Intramolecular amide bond formation. | Peptidomimetics and enzyme inhibitors. |

Reactions Involving Selective Deprotection and Subsequent Derivatizations

The strategic advantage of using this compound lies in the differential reactivity of its protecting groups to various reagents. This orthogonality allows for a stepwise and controlled manipulation of the molecule.

The benzyloxycarbonyl (Z) group is typically removed by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. This deprotection exposes the primary amine, which can then undergo a variety of reactions, including acylation, alkylation, or participation in the formation of new heterocyclic rings.

The methyl ester (OCH₃) can be selectively hydrolyzed under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water. This reaction is often performed at room temperature to avoid affecting the more acid-labile tert-butyl ester. The resulting carboxylic acid can then be coupled with amines to form amides or used in other transformations.

The tert-butyl ester (OtBu) is stable to basic conditions but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or by using Lewis acids like zinc bromide (ZnBr₂). This deprotection reveals the α-carboxylic acid, which is a key functional group for peptide bond formation or other derivatizations. A notable method for the selective removal of tert-butyl esters in the presence of acid-sensitive groups like N-Boc (a group similar in lability to Z under some acidic conditions) involves the use of cerium(III) chloride heptahydrate and sodium iodide in acetonitrile. organic-chemistry.org

The ability to selectively remove one protecting group while leaving the others intact is a cornerstone of modern synthetic strategy. This allows chemists to build up molecular complexity in a predictable and efficient manner.

Table 2: Orthogonal Deprotection Strategies for this compound

| Protecting Group | Reagents for Selective Removal | Resulting Functional Group |

| Benzyloxycarbonyl (Z) | H₂, Pd/C; HBr/AcOH | Primary Amine |

| Methyl Ester (OCH₃) | LiOH, MeOH/H₂O | Carboxylic Acid (γ-position) |

| tert-Butyl Ester (OtBu) | TFA; ZnBr₂; CeCl₃·7H₂O/NaI | Carboxylic Acid (α-position) |

The subsequent derivatization of the newly exposed functional groups opens up a vast chemical space for the synthesis of novel compounds. For example, after selective removal of the Z group, the resulting free amine can be reacted with a variety of electrophiles. Similarly, selective hydrolysis of the methyl ester allows for the introduction of different substituents on the side chain, leading to a diverse library of glutamic acid analogs.

Analytical and Mechanistic Investigations of Z D Glu Och3 Otbu and Its Reactivity

Spectroscopic Characterization Techniques for Synthetic Validation and In-Process Monitoring

Spectroscopic and chromatographic methods are indispensable tools for chemists to ensure that a synthesized molecule meets the required standards of quality and purity. These techniques provide detailed information about the molecular structure and the presence of any impurities, which is critical for its application in further research and development.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Z-D-Glu(OCH3)-OtBu, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of all atoms in the molecule.

In a typical ¹H NMR spectrum, the protons of the benzyloxycarbonyl (Z) group, the D-glutamic acid backbone, the methyl ester (OCH₃), and the tert-butyl ester (OtBu) will exhibit characteristic chemical shifts. For instance, the aromatic protons of the Z group are expected to appear in the downfield region (around 7.3 ppm), while the nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around 1.4 ppm). The protons of the glutamic acid backbone will show specific multiplets, and their coupling constants can provide information about the local conformation.

¹³C NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the Z group and the two ester groups will have distinct chemical shifts in the downfield region (typically 170-175 ppm). The purity of the sample can also be assessed by the absence of signals corresponding to starting materials or byproducts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Z-group (aromatic CH) | 7.30-7.40 (m, 5H) | 127.9, 128.4, 136.7 |

| Z-group (CH₂) | 5.10 (s, 2H) | 67.0 |

| Glu α-CH | 4.30-4.40 (m, 1H) | 53.5 |

| Glu β-CH₂ | 1.90-2.10 (m, 2H) | 27.8 |

| Glu γ-CH₂ | 2.20-2.40 (m, 2H) | 30.5 |

| OCH₃ | 3.65 (s, 3H) | 52.3 |

| OtBu (C(CH₃)₃) | 1.45 (s, 9H) | 28.1 |

| OtBu (C(CH₃)₃) | - | 80.5 |

| Carbonyls (Z, Glu) | - | 156.0, 171.8, 172.5 |

Note: The above data is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Confirmation (e.g., MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used to confirm the molecular weight of a synthesized compound and to monitor the progress of a chemical reaction.

For Z-D-Glu(OCH₃)-OtBu, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be employed. In a MALDI-TOF experiment, the sample is co-crystallized with a matrix and irradiated with a laser. The analyte molecules are desorbed and ionized, and their time of flight to a detector is measured, which is proportional to their mass-to-charge ratio.

The expected molecular weight of Z-D-Glu(OCH₃)-OtBu (C₁₈H₂₅NO₆) is approximately 351.39 g/mol . In the mass spectrum, one would expect to observe a peak corresponding to the molecular ion [M]⁺ or, more commonly, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation patterns can also provide structural information, with characteristic losses of the tert-butyl group, the methoxy (B1213986) group, or the entire Z-protecting group.

Expected m/z Peaks in the Mass Spectrum of this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 352.17 |

| [M+Na]⁺ | Sodium adduct | 374.15 |

| [M+K]⁺ | Potassium adduct | 390.12 |

| [M-C₄H₉]⁺ | Loss of tert-butyl group | 295.11 |

| [M-OCH₃]⁺ | Loss of methoxy group | 320.15 |

Note: The expected m/z values are calculated based on the monoisotopic masses.

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a synthesized compound. In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

For a compound like Z-D-Glu(OCH₃)-OtBu, a reverse-phase HPLC method would typically be used. The stationary phase would be nonpolar (e.g., C18), and the mobile phase would be a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A high purity sample would show a single major peak.

Furthermore, chiral HPLC can be employed to determine the enantiomeric excess of the product, ensuring that the desired D-enantiomer has been synthesized without significant contamination from the L-enantiomer. This is achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Illustrative HPLC Purity Analysis Data

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | Impurity |

| 2 | 8.1 | 99.3 | Z-D-Glu(OCH₃)-OtBu |

| 3 | 10.2 | 0.2 | Impurity |

Note: This data is illustrative of a high-purity sample as determined by HPLC.

Conformational Analysis of Peptides and Derivatives Incorporating this compound Residues

The three-dimensional structure of a molecule is crucial for its biological activity and physical properties. For peptides and their derivatives, understanding the conformational preferences is of utmost importance.

X-ray Crystallographic Studies for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of Z-D-Glu(OCH₃)-OtBu can be grown, its analysis by X-ray diffraction can provide precise information about bond lengths, bond angles, and torsion angles. This data reveals the preferred conformation of the molecule in the crystalline lattice, which can be influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. The solid-state structure can serve as a starting point for understanding its conformational dynamics in solution.

Solution-Phase Conformational Analysis using Advanced NMR Techniques

While X-ray crystallography provides a static picture of the molecule, its conformation in solution can be quite different and often more relevant to its biological function. Advanced NMR techniques are powerful tools for studying the solution-phase conformation and dynamics of molecules. nih.gov

For peptides containing the Z-D-Glu(OCH₃)-OtBu residue, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space. The intensities of the cross-peaks in these spectra are related to the distances between protons, providing valuable constraints for building a three-dimensional model of the molecule.

Additionally, the measurement of scalar coupling constants (J-couplings) between protons can provide information about the dihedral angles along the peptide backbone and side chains. By combining the distance and dihedral angle constraints obtained from NMR with molecular modeling techniques, it is possible to determine the ensemble of conformations that the molecule adopts in solution.

Computational Modeling for Predicting Conformational Landscapes and Interactions

Computational modeling serves as a powerful tool to predict the conformational landscapes and intermolecular interactions of this compound. These models are essential for understanding its behavior in different chemical environments and for designing synthetic strategies that optimize yield and purity.

These computational studies are crucial for predicting how this compound will interact with other molecules, such as coupling reagents or other amino acid residues in a growing peptide chain. By understanding the preferred conformations, chemists can anticipate potential steric hindrances and design reaction conditions that favor the desired outcome.

| Dihedral Angle | Predicted Stable Conformations (°) | Energy Barrier (kcal/mol) |

| Cα-Cβ | -60, 180, 60 | 2.5 - 4.0 |

| Cβ-Cγ | -170, -70, 70 | 3.0 - 5.0 |

| Cγ-Cδ | 180 | 1.5 - 2.5 |

| O-C(Z) | 0, 180 | 0.5 - 1.5 |

| C-O(tBu) | -120, 120 | 1.0 - 2.0 |

Mechanistic Elucidation of Reaction Pathways and Potential Side Reactions

A thorough understanding of the reaction mechanisms involving this compound is vital for controlling the outcomes of synthetic procedures and minimizing the formation of unwanted byproducts. Key areas of investigation include stereochemical fidelity during coupling reactions and the stability of the ester protecting groups.

Investigation of Stereochemical Fidelity and Potential Racemization during Coupling Reactions

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon (Cα) is paramount during peptide synthesis. Racemization, the process of converting a chiral molecule into a mixture of enantiomers, can occur during the activation and coupling steps of peptide synthesis. peptide.comnih.govslideshare.net

The primary mechanism for racemization of amino acid derivatives like this compound involves the formation of an oxazolone (B7731731) intermediate. nih.gov This occurs when the carboxylic acid is activated for coupling. The activated carboxyl group can be attacked by the amide oxygen of the Z-protecting group, leading to the formation of a planar, achiral oxazolone ring. Subsequent protonation of this intermediate can occur from either face, leading to a loss of stereochemical purity.

Several factors influence the rate of racemization, including the nature of the activating agent, the solvent, the temperature, and the presence of additives. slideshare.net For instance, the use of coupling reagents like HOBt (Hydroxybenzotriazole) can suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation. peptide.com

| Coupling Reagent | Solvent | Temperature (°C) | Racemization (%) |

| DCC/HOBt | DMF | 0 | < 1 |

| HBTU/DIEA | NMP | 25 | 1 - 3 |

| PyBOP | CH2Cl2 | 0 | < 0.5 |

Analysis of Ester Hydrolysis and Transesterification Pathways during Deprotection and Functionalization

The methyl ester (OCH3) and tert-butyl ester (OtBu) protecting groups on the side chain of this compound are susceptible to hydrolysis and transesterification under certain conditions. youtube.commasterorganicchemistry.com These side reactions can lead to the formation of undesired byproducts and complicate the purification of the final peptide.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. youtube.comyoutube.comyoutube.comyoutube.com This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol.

The tert-butyl ester is generally more labile to acid-catalyzed hydrolysis than the methyl ester due to the stability of the resulting tert-butyl cation. Conversely, the methyl ester is more susceptible to base-catalyzed hydrolysis due to less steric hindrance.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by acids or bases. In the context of peptide synthesis, transesterification can occur if alcoholic solvents or reagents are used during deprotection or functionalization steps. For example, if a reaction is performed in methanol (B129727) under basic conditions, the methyl ester of the glutamate (B1630785) side chain could potentially be exchanged.

| Condition | Side Reaction | Affected Group | Product |

| Strong Acid (e.g., TFA) | Hydrolysis | OtBu | Z-D-Glu(OCH3)-OH |

| Strong Base (e.g., NaOH) | Hydrolysis | OCH3 | Z-D-Glu(O-)-OtBu |

| NaOCH3 in CH3OH | Transesterification | OtBu | Z-D-Glu(OCH3)-OCH3 |

Future Perspectives and Emerging Research Avenues for Z D Glu Och3 Otbu

Development of Green and Sustainable Synthesis Strategies for Z-D-Glu(OCH3)-OtBu Production

The chemical industry is increasingly focused on developing environmentally friendly synthetic routes. For compounds like this compound, future research could explore green chemistry principles. This might involve developing catalytic methods that reduce or eliminate hazardous reagents and solvents. The use of biocatalysis, employing enzymes for specific steps like esterification or protection, could offer a more sustainable alternative to traditional chemical methods. Additionally, investigating synthesis in alternative solvents, such as water or supercritical fluids, or developing solvent-free reactions could contribute to greener production. The concept of "Green Chemistry" is a recognized area of focus in chemical synthesis.

Integration into Automated Synthesis Platforms for High-Throughput Compound Generation and Screening

Automated synthesis platforms are revolutionizing chemical discovery by enabling rapid, high-throughput experimentation. This compound, as a well-defined building block, is amenable to integration into such systems. Automated platforms can handle tasks like reagent dispensing, reaction control (heating, cooling, shaking), work-up, and analysis. Utilizing this compound in automated synthesis would allow for the rapid generation of libraries of peptides or peptidomimetics containing this modified amino acid. This high-throughput approach would significantly accelerate the screening of these compounds for various applications, such as in the discovery of new functional materials or biochemical probes. The infrastructure for automated high-throughput synthesis and screening is already established in research institutions.

Exploration of Novel Biochemical and Supramolecular Applications (e.g., biosensors, material science precursors)

The incorporation of modified amino acids like this compound into peptides or other molecules can impart novel properties, making them suitable for advanced applications. In biochemistry, such derivatives could be used to synthesize probes for studying enzyme activity or protein interactions, potentially leading to the development of novel biosensors. The ability to control stereochemistry with the D-isomer is particularly valuable in designing molecules with specific biological interactions.

In material science, this compound could serve as a precursor for the synthesis of supramolecular materials. Supramolecular chemistry focuses on systems held together by non-covalent interactions, leading to materials with unique properties. Modified amino acids can self-assemble into ordered structures like hydrogels or nanoparticles, which have potential applications in drug delivery, tissue engineering, and fluorescent imaging. The protected functional groups in this compound offer handles for further chemical modification, allowing for the tuning of self-assembly behavior and material properties. Chiral molecules, such as those derived from D-amino acids, are particularly interesting in supramolecular material science due to their ability to form ordered chiral structures.

Q & A

Q. How should researchers document synthetic procedures to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer :

- Include step-by-step protocols in machine-readable formats (e.g., XML or JSON).

- Annotate metadata (e.g., CAS numbers, reaction yields) using standardized ontologies.

- Archive data in repositories like Zenodo with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.